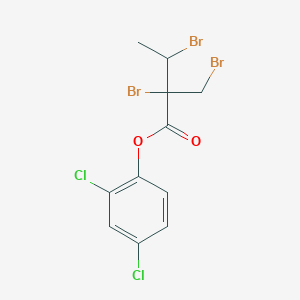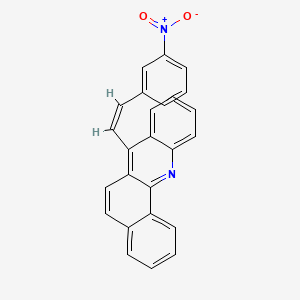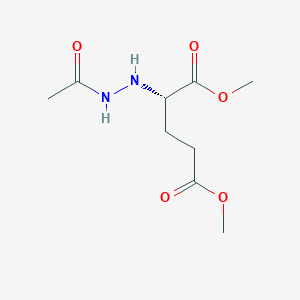
(1-Methylcyclopropane-1-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylcyclopropane-1-sulfonyl)benzene: is an organic compound that features a cyclopropane ring substituted with a methyl group and a sulfonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing cyclopropane derivatives is the reaction of alkenes with carbenes or carbenoids . For instance, methylene (the simplest carbene) can be generated from diazomethane and then reacted with an alkene to form the cyclopropane ring . The sulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the cyclopropane derivative under suitable conditions .
Industrial Production Methods: Industrial production of (1-Methylcyclopropane-1-sulfonyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1-Methylcyclopropane-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-Methylcyclopropane-1-sulfonyl)benzene is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties .
Mecanismo De Acción
The mechanism of action of (1-Methylcyclopropane-1-sulfonyl)benzene involves its interaction with various molecular targets and pathways. For instance, the sulfonyl group can act as an electrophile, participating in reactions with nucleophiles. The cyclopropane ring, due to its strained nature, can undergo ring-opening reactions, leading to the formation of reactive intermediates .
Comparación Con Compuestos Similares
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclopropylbenzene: A benzene ring substituted with a cyclopropyl group.
(1-Methylcyclopropane-1-sulfonyl)chloride: A related compound with a sulfonyl chloride group instead of a benzene ring.
Uniqueness: (1-Methylcyclopropane-1-sulfonyl)benzene is unique due to the combination of a cyclopropane ring, a methyl group, and a sulfonyl group attached to a benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
65288-19-9 |
|---|---|
Fórmula molecular |
C10H12O2S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
(1-methylcyclopropyl)sulfonylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-10(7-8-10)13(11,12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
BNICCRVMPCIIBG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


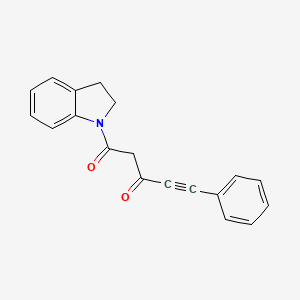
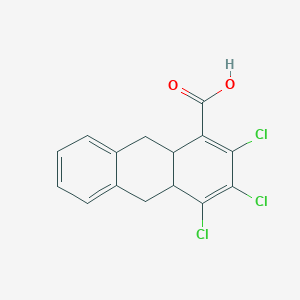

![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
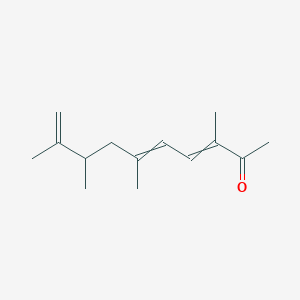
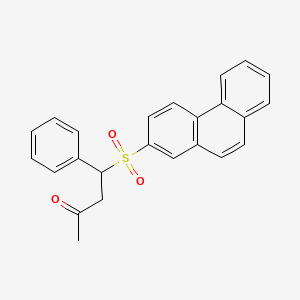

![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)

